Trifluperidol is a potent antipsychotic medication belonging to the butyrophenone class, primarily utilized in the treatment of psychotic disorders such as schizophrenia and mania. Discovered in 1959 at Janssen Pharmaceutica, it shares pharmacological similarities with haloperidol but exhibits greater potency and a higher incidence of side effects, particularly extrapyramidal symptoms like tardive dyskinesia . The compound is chemically characterized by the formula and a molecular weight of approximately 413.41 g/mol .
Trifluperidol is classified as a typical antipsychotic drug and is often used in clinical settings for managing acute psychotic episodes. Its classification under the butyrophenone category links it to other similar compounds, which are known for their dopamine receptor antagonism, primarily targeting D2 receptors in the central nervous system .
The synthesis of trifluperidol involves several key steps:
Industrial methods may optimize these synthetic routes to enhance yield and purity, ensuring efficient production processes.
The molecular structure of trifluperidol can be represented by its chemical formula . The compound features a complex arrangement that includes:
The structural formula can be depicted as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been employed to elucidate its structure and confirm its identity .
Trifluperidol undergoes various chemical reactions that are crucial for its functional properties:
The specific outcomes of these reactions depend on the reagents used and the conditions applied during synthesis.
Trifluperidol primarily acts as a dopamine D2 receptor antagonist in the brain. By blocking these receptors, it reduces dopaminergic activity, which is often elevated in psychotic states. This mechanism helps alleviate symptoms associated with schizophrenia and other psychoses. The drug's efficacy is linked to its ability to modulate neurotransmitter activity within key brain regions involved in mood and cognition .
These properties are essential for understanding how trifluperidol behaves in pharmaceutical formulations and biological systems .
Trifluperidol is primarily used in clinical settings for treating psychotic disorders such as:
Research also explores its potential applications in various psychiatric conditions due to its potent antipsychotic effects .
Trifluperidol (chemical name: 1-(4-fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]butan-1-one) is a synthetic antipsychotic compound with the molecular formula C₂₂H₂₃F₄NO₂ and a molecular weight of 409.42 g/mol. The molecule features a fluorophenyl ketone moiety linked via a four-carbon aliphatic chain to a 4-hydroxy-4-(3-trifluoromethylphenyl)piperidine group. This tertiary alcohol and aromatic trifluoromethyl group confer unique electronic properties to the molecule [1] [6].
Key physicochemical parameters include:
Table 1: Physicochemical Properties of Trifluperidol
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 409.42 g/mol | - |
logP | 4.791 | Calculated (Crippen) |
Water Solubility | 0.0178 mg/mL | 25°C |
DMSO Solubility | ≥20 mg/mL | 25°C |
Ethanol Solubility | Moderately soluble | 25°C |
Melting Point | Not reported | - |
Trifluperidol belongs to the butyrophenone class of antipsychotics, characterized by an aromatic ketone separated from a basic amine moiety by a four-carbon chain. This structural motif is shared with haloperidol, droperidol, and benperidol. The compound specifically differs from haloperidol through:
Butyrophenones exhibit pharmacological properties distinct from phenothiazines due to their reduced planar aromaticity and enhanced conformational flexibility. Trifluperidol represents a high-potency variant within this class, with structural modifications enhancing dopamine receptor affinity relative to first-generation butyrophenones [5] [9].
Table 2: Comparative Receptor Affinities of Butyrophenone Derivatives
Compound | D₂ Ki (nM) | D₁ Ki (nM) | D₂:D₁ Selectivity Ratio |
---|---|---|---|
Trifluperidol | 0.4 | 740 | 1,850 |
Haloperidol | 2.0 | 83 | 41.5 |
Spiperone | 0.053 | 577 | 10,887 |
Benperidol | 0.027 | 4,100 | 151,852 |
Droperidol | 0.25 | 880 | 3,520 |
Pipamperone | 120 | 4,900 | 40.8 |
The antipsychotic activity of trifluperidol is governed by specific structural features:
Critical Pharmacophoric Elements
Structural Determinants of Selectivity
The N-butyl spacer length critically affects receptor specificity. Trifluperidol's four-carbon chain length provides:
Table 3: Structure-Activity Relationship Features of Trifluperidol
Structural Feature | Role in Pharmacological Activity | Consequence of Modification |
---|---|---|
4-Hydroxypiperidine | Hydrogen bonding with Asp114 in D₂ receptor | ↓ Activity if removed or esterified |
meta-Trifluoromethylphenyl | Enhanced lipophilicity and electronic effects | ↑ D₂ affinity vs. haloperidol |
4-Fluorobenzoyl moiety | Primary receptor recognition element | ↓ Potency if fluorine removed |
N-Butyl spacer | Optimal distance between pharmacophores | ↓ Activity if shortened or lengthened |
Piperidine nitrogen | Forms ionic bond with Asp80 in D₂ receptor | Complete loss of activity if quaternized |
The synthesis of trifluperidol follows a three-step sequence developed by Janssen Pharmaceutica, utilizing Grignard chemistry and catalytic hydrogenation:
Step 1: Grignard Addition
1-Benzyl-4-piperidone undergoes nucleophilic addition with the Grignard reagent derived from 1-bromo-3-(trifluoromethyl)benzene, yielding 1-benzyl-4-hydroxy-4-(3-trifluoromethylphenyl)piperidine [1] [2].
Step 2: Debenzylation
Catalytic hydrogenation (H₂/Pd-C) removes the benzyl protecting group, producing 4-hydroxy-4-(3-trifluoromethylphenyl)piperidine as a key intermediate [1].
Step 3: Alkylation
The secondary amine is alkylated with 4-chloro-4'-fluorobutyrophenone (synthesized via Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride) to form trifluperidol [1] [2].
Synthetic Pathway Summary:
1-benzyl-4-piperidone + (3-(trifluoromethyl)phenyl)magnesium bromide → 1-benzyl-4-hydroxy-4-(3-trifluoromethylphenyl)piperidine + H₂/Pd-C → 4-hydroxy-4-(3-trifluoromethylphenyl)piperidine + 4-chloro-4'-fluorobutyrophenone → Trifluperidol
The 4-chloro-4'-fluorobutyrophenone intermediate is synthesized separately through Friedel-Crafts acylation, requiring careful control of reaction conditions to prevent diacylation or ring chlorination [2].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1